PU139 is a pyridoisothiazolone derivative characterized as a potent inhibitor of histone acetyltransferases (HATs). It has shown significant potential in inhibiting the growth of various cancer cell lines, particularly neuroblastoma. PU139 operates through a unique mechanism that induces cellular hypoacetylation and triggers a form of cell death that is independent of apoptosis.
PU139 is classified as a histone acetyltransferase inhibitor, specifically targeting enzymes such as p300 and CREB-binding protein (CBP). It was identified through research focused on the development of selective HAT inhibitors that could potentially serve as therapeutic agents against cancer. The compound is sourced from synthetic organic chemistry, with its structure being optimized for enhanced selectivity and potency against specific HATs.
The synthesis of PU139 typically involves multi-step organic reactions, starting from commercially available precursors. The key steps include:
Technical details regarding specific reagents and reaction conditions are often proprietary or found in specialized literature.
The molecular formula of PU139 is , with a molecular weight of approximately 246.26 g/mol. The structure features a pyridoisothiazolone core, which is crucial for its activity as a HAT inhibitor.
PU139 undergoes various chemical reactions primarily related to its interactions with biological targets:
Technical details about these interactions can be explored through studies employing molecular docking and dynamics simulations, which elucidate binding affinities and conformational changes upon binding.
The mechanism by which PU139 exerts its effects involves:
This unique mechanism highlights its potential as an anticancer agent, particularly in contexts where traditional apoptotic pathways are dysfunctional.
Relevant data from studies indicate favorable properties for therapeutic applications, including good bioavailability and tissue penetration.
PU139 holds significant promise in scientific research and potential therapeutic applications:
The pyridoisothiazolone scaffold of PU139 was strategically engineered to optimize histone acetyltransferase (HAT) inhibition while mitigating nonspecific bioreactivity. This heterocyclic core integrates:
Table 1: Key Scaffold Modifications in Pyridoisothiazolone Design
Scaffold Component | Role in HAT Inhibition | Advantage vs. Parent Compounds |
---|---|---|
Isothiazolone ring | Covalent cysteine targeting | Selective reactivity vs. pan-assay interference |
Pyridine annulation | Planarity enhancement | Reduced off-target effects vs. non-annulated isothiazolones |
N-Phenyl substitution | π-Stacking with HAT domains | GNAT/p300 potency vs. N-alkyl analogs |
The N-substituent on the pyridoisothiazolone core dictates HAT family selectivity:
Table 2: Impact of N-Substituents on HAT Inhibition Profiles
Compound | N-Substituent | p300 IC₅₀ (µM) | CBP IC₅₀ (µM) | PCAF IC₅₀ (µM) | Gcn5 IC₅₀ (µM) |
---|---|---|---|---|---|
PU139 | Phenyl | 2.5 | 2.8 | 1.2 | 1.8 |
PU141 | Benzyl | 3.1 | 3.5 | >15 | >15 |
PU139-p-Cl | 4-Chlorophenyl | 0.9 | 1.1 | 1.0 | 1.4 |
PU139 and its analogs demonstrate how minor structural changes profoundly alter biological activity:
PU139 irreversibly inhibits HATs through a covalent mechanism:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8